molecular formula C6H6BrNO B1527597 4-(bromomethyl)pyridin-2(1H)-one CAS No. 1227585-50-3

4-(bromomethyl)pyridin-2(1H)-one

Cat. No. B1527597
M. Wt: 188.02 g/mol
InChI Key: AIPIQJYWACQQRL-UHFFFAOYSA-N
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Description

“4-(bromomethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C6H7BrN2 . It is a derivative of pyridin-2(1H)-one, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of 6-Bromomethyl-substituted Derivatives of Pyridin-2(1H)-ones involves reactions with nucleophiles . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is also reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in a similar molecule is 73.52(14)° .


Chemical Reactions Analysis

The chemical reactions of “4-(bromomethyl)pyridin-2(1H)-one” and its derivatives involve reactions with nucleophiles . Protodeboronation of alkyl boronic esters is also a significant reaction .


Physical And Chemical Properties Analysis

“4-(bromomethyl)pyridin-2(1H)-one” has a molecular weight of 187.037 Da and a monoisotopic mass of 185.979248 Da . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Derivatives

4-(bromomethyl)pyridin-2(1H)-one serves as a precursor in synthesizing various derivatives. For example, it is used in the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, which are key for creating thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).

Ligand Synthesis

It is instrumental in the production of complex ligands. For instance, the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine yields complex ligands used in various chemical processes (Tovee et al., 2010).

Chromophore Studies

4-(bromomethyl)pyridin-2(1H)-one derivatives are studied for their properties as chromophores. For example, 2-(1H-pyrazol-5-yl)pyridines and their derivatives exhibit photoreactions like excited-state intramolecular proton transfer, highlighting their potential in photophysical applications (Vetokhina et al., 2012).

Intermediate in Synthesis

This compound acts as an important intermediate in synthesizing biologically active compounds, emphasizing its utility in pharmaceutical research (Wang et al., 2016).

Fluorescence Immunoassay

It has been used to prepare chelate intermediates for time-resolved fluorescence immunoassays, demonstrating its application in biochemical analysis (Li-hua, 2009).

Synthesis of Cationic Cellulose Nanocrystals

Pyridinium-grafted-cellulose nanocrystals, prepared using derivatives of 4-(bromomethyl)pyridin-2(1H)-one, indicate its role in nanotechnology and material science (Jasmani et al., 2013).

Magnetic and Optical Properties

Derivatives of 4-(bromomethyl)pyridin-2(1H)-one contribute to the development of lanthanide clusters with magnetic and optical properties, suggesting applications in materials science (Alexandropoulos et al., 2011).

properties

IUPAC Name

4-(bromomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPIQJYWACQQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)pyridin-2(1H)-one

Synthesis routes and methods I

Procedure details

Hydrobromic acid (2 mL) was added to a solution of 4-(hydroxymethyl)pyridin-2(1H)-one (200 mg, 1.6 mmol) was at 0° C. The mixture was stirred at 110° C. for 3 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/MeOH) to afford the 4-(bromomethyl)pyridin-2(1H)-one. MS ESI calc'd. for C6H7BrNO [M+H]+ 188 and 190. found 188 and 190. 1H NMR (400 MHz, DMSO-d6) δ 11.55 (s, 1H), 7.36 (d, J=6.8 Hz, 1H), 6.39 (s, 1H), 6.17 (d, J=6.8 Hz, 1H), 4.45 (s, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(hydroxymethyl)pyridin-2(1H)-one (150 mg, 1.2 mmol) and aqueous hydrogen bromide (48%, 10 mL) was heated to 100° C. for 16 h. The reaction mixture was cooled to RT and concentrated under reduced pressure to afford 4-(bromomethyl)pyridin-2(1H)-one as a brown solid (225 mg, 100%), which was directly used for next step without further purification. MS (ES+) C6H6BrNO requires: 188. found: 189 [M+H]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJMEDF Alessia - i.moscow
The present invention relates to compounds and methods which may be useful as inhibitors of HIF pathway activity for the treatment or prevention of cancer and other hypoxia-mediated …
Number of citations: 0 i.moscow

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